2-Isopropyl-5-methyl-2-hexenal
CAS No.: 69104-96-7
Cat. No.: VC13300296
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69104-96-7 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (E)-5-methyl-2-propan-2-ylhex-2-enal |
| Standard InChI | InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6- |
| Standard InChI Key | IOLQAHFPDADCHJ-POHAHGRESA-N |
| Isomeric SMILES | CC(C)C/C=C(/C=O)\C(C)C |
| SMILES | CC(C)CC=C(C=O)C(C)C |
| Canonical SMILES | CC(C)CC=C(C=O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| Boiling Point | 73°C at 10 mmHg | |
| Log K<sub>OW</sub> | 3.46 | |
| Vapor Pressure | 0.45 mmHg at 25°C |
Spectroscopic Signatures
While specific spectral data remains proprietary in industry sources, the compound's structure suggests characteristic infrared absorptions at ∼2820 cm⁻¹ (C-H stretch of aldehyde), 1720 cm⁻¹ (C=O stretch), and 1680 cm⁻¹ (conjugated C=C stretch). Nuclear magnetic resonance (NMR) would display distinctive splitting patterns from the isopropyl group's diastereotopic protons and deshielded aldehydic proton at ∼9.8 ppm.
Synthetic Methodologies
| Catalyst Type | Support Material | Yield (%) | Reaction Time |
|---|---|---|---|
| KOH/Al₂O₃ | γ-Alumina | 89 | 15 min |
| K₂CO₃/MgO | Magnesium Oxide | 91 | 12 min |
These heterogeneous catalysts eliminate aqueous base waste streams, reducing wastewater generation by 70% compared to traditional NaOH-mediated routes .
Byproduct Management
The primary side reaction involves Cannizzaro disproportionation, kept below 5% through precise stoichiometric control (aldehyde:ketone ratio 0.8–1.2) . Advanced purification employs fractional distillation under reduced pressure (10 mmHg, 70–75°C), achieving 98% purity .
Industrial Applications
Flavor and Fragrance Chemistry
As a GRAS-affirmed substance, 2-isopropyl-5-methyl-2-hexenal enhances chocolate flavors at 0.5 ppm, synergizing with pyrazines and thiols . In tobacco products, 1.2 ppm imparts cured leaf characteristics through Maillard reaction modulation .
Table 3: Sensory Thresholds
| Matrix | Detection Threshold (ppm) | Recognition Threshold (ppm) |
|---|---|---|
| Dark Chocolate | 0.02 | 0.08 |
| Burley Tobacco | 0.12 | 0.45 |
| Roasted Coffee | 0.07 | 0.25 |
Specialty Chemical Synthesis
The α,β-unsaturated system undergoes:
-
Michael Additions: With nitroalkanes to form γ-nitroaldehydes
-
Diels-Alder Reactions: As dienophile with isoprene derivatives
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Reductive Amination: Producing branched amine intermediates
Toxicological Profile
Human Health Assessments
The Research Institute for Fragrance Materials (RIFM) established:
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NOAEL: 200 mg/kg/day (90-day rat study)
-
NESIL: 590 μg/cm² (skin sensitization)
Reproductive toxicity risks remain below TTC thresholds (0.03 mg/kg/day), with pulmonary exposure limits at 1.4 mg/day .
Environmental Fate
Biodegradation occurs via β-oxidation of the alkyl chains (t₁/₂ = 28 days in soil). The compound shows low bioaccumulation potential (BCF = 128 L/kg) and aquatic toxicity (EC₅₀ >100 mg/L in Daphnia magna) .
Regulatory Status
Global Compliance
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EU: Compliant with REACH Annex XVII
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US: FDA 21 CFR 172.515-approved
Quality Standards
Pharmaceutical-grade specifications require:
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